molecular formula C24H22F3N3O4 B3004315 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872862-03-8

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B3004315
CAS No.: 872862-03-8
M. Wt: 473.452
InChI Key: YUYFJTRFSITIQP-UHFFFAOYSA-N
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Description

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure combining an indole moiety, a piperidine ring, and a trifluoromethoxyphenyl group, which may contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole ring is functionalized to introduce the necessary substituents.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its indole and piperidine components.

    Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The indole moiety is known for its ability to interact with serotonin receptors, while the piperidine ring may enhance binding affinity and specificity. The trifluoromethoxyphenyl group could contribute to the compound’s lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFJTRFSITIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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